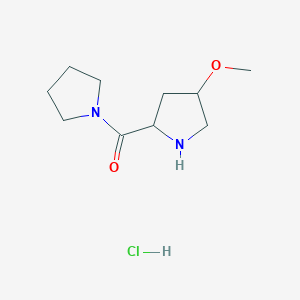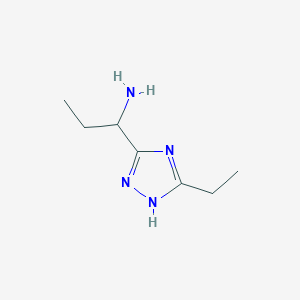
Octahydro-1H-isoindol-3a-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-isoindol-3a-amine is a heterocyclic organic compound that belongs to the class of isoindoles This compound is characterized by its unique structure, which includes a saturated ring system with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-3a-amine typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole using a palladium catalyst under high pressure and temperature conditions. Another approach involves the reduction of isoindole derivatives using sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-isoindole derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
Octahydro-1H-isoindol-3a-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Octahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Isoindole: The parent compound of Octahydro-1H-isoindol-3a-amine, which has an unsaturated ring system.
Tetrahydroisoindole: A partially saturated derivative of isoindole.
Hexahydroisoindole: Another partially saturated derivative with different degrees of saturation.
Uniqueness: this compound is unique due to its fully saturated ring system and the presence of an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroisoindol-3a-amine |
InChI |
InChI=1S/C8H16N2/c9-8-4-2-1-3-7(8)5-10-6-8/h7,10H,1-6,9H2 |
InChI Key |
CAIDONUSMPDGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNCC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)
![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)






![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)

![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)


